molecular formula C11H6Cl2FNO2 B12342316 4-(2-Chloro-6-fluorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

4-(2-Chloro-6-fluorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

Katalognummer: B12342316
Molekulargewicht: 274.07 g/mol
InChI-Schlüssel: OAPIAYBPRPBRLS-DAXSKMNVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5(4H)-Isoxazolone, 4-[(2-chloro-6-fluorophenyl)methylene]-3-(chloromethyl)- is a synthetic organic compound that belongs to the isoxazolone family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Isoxazolone, 4-[(2-chloro-6-fluorophenyl)methylene]-3-(chloromethyl)- typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with chloromethyl isoxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5(4H)-Isoxazolone, 4-[(2-chloro-6-fluorophenyl)methylene]-3-(chloromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted isoxazolones.

Wissenschaftliche Forschungsanwendungen

5(4H)-Isoxazolone, 4-[(2-chloro-6-fluorophenyl)methylene]-3-(chloromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5(4H)-Isoxazolone, 4-[(2-chloro-6-fluorophenyl)methylene]-3-(chloromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5(4H)-Isoxazolone, 4-[(2-chlorophenyl)methylene]-3-(chloromethyl)-
  • 5(4H)-Isoxazolone, 4-[(2-fluorophenyl)methylene]-3-(chloromethyl)-
  • 5(4H)-Isoxazolone, 4-[(2-bromophenyl)methylene]-3-(chloromethyl)-

Uniqueness

5(4H)-Isoxazolone, 4-[(2-chloro-6-fluorophenyl)methylene]-3-(chloromethyl)- is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C11H6Cl2FNO2

Molekulargewicht

274.07 g/mol

IUPAC-Name

(4Z)-4-[(2-chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one

InChI

InChI=1S/C11H6Cl2FNO2/c12-5-10-7(11(16)17-15-10)4-6-8(13)2-1-3-9(6)14/h1-4H,5H2/b7-4-

InChI-Schlüssel

OAPIAYBPRPBRLS-DAXSKMNVSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=NOC2=O)CCl)F

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=NOC2=O)CCl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.